molecular formula C26H50O2 B1582417 9-Octadecenoic acid (9Z)-, isooctyl ester CAS No. 26761-50-2

9-Octadecenoic acid (9Z)-, isooctyl ester

Cat. No. B1582417
CAS RN: 26761-50-2
M. Wt: 394.7 g/mol
InChI Key: SAUIGQBKPDQYHL-UHFFFAOYSA-N
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Description

9-Octadecenoic acid (9Z)-, isooctyl ester, also known as isooctyl oleate, is a fatty acid ester that is commonly used in various scientific research applications. This compound has gained significant attention due to its unique properties, including its chemical structure, which makes it an ideal candidate for use in a wide range of research studies.

Mechanism Of Action

The mechanism of action of 9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester is not fully understood, but it is believed to act as a lipid mediator and signaling molecule in various biological processes. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.

Biochemical And Physiological Effects

9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester has been shown to have a number of biochemical and physiological effects, including the regulation of lipid metabolism, the promotion of insulin sensitivity, and the inhibition of inflammation. This compound has also been shown to have antioxidant properties, which may play a role in protecting against oxidative stress and related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester in lab experiments is its high solubility in organic solvents, which makes it easy to work with. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may be dependent on the specific biological system being studied.

Future Directions

There are a number of potential future directions for research involving 9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester. These include further studies on its mechanism of action and its effects on various biological systems. Additionally, this compound may be useful in the development of new drugs and therapies for a range of diseases, including metabolic disorders and inflammation-related conditions. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester has been used in various scientific research applications, including as a solvent for lipid-soluble compounds, a carrier for drug delivery, and as a substrate for enzyme-catalyzed reactions. This compound has also been used in studies related to the metabolism of fatty acids and lipid signaling pathways.

properties

IUPAC Name

6-methylheptyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUIGQBKPDQYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenoic acid (9Z)-, isooctyl ester

CAS RN

26761-50-2
Record name 9-Octadecenoic acid (9Z)-, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isooctyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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